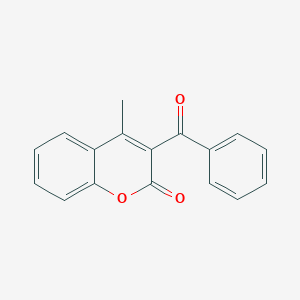

3-Benzoyl-4-methyl-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

51126-50-2 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

3-benzoyl-4-methylchromen-2-one |

InChI |

InChI=1S/C17H12O3/c1-11-13-9-5-6-10-14(13)20-17(19)15(11)16(18)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

USWMCFNZTWTRLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 4 Methyl 2h 1 Benzopyran 2 One and Its Analogues

Established Synthetic Routes for the 2H-1-Benzopyran-2-one Core Structure

The 2H-1-benzopyran-2-one, or coumarin (B35378), nucleus is a common scaffold in numerous natural products and synthetic compounds of pharmaceutical and industrial importance. Its synthesis has been extensively studied, leading to the development of several reliable methods.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely employed method for the formation of carbon-carbon double bonds. In the context of coumarin synthesis, it typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. This reaction proceeds via an initial condensation to form a cinnamic acid derivative, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring system. The use of various catalysts and reaction conditions, including microwave irradiation, has been explored to improve yields and reaction times. nih.gov

The general mechanism involves the base-catalyzed formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and lactonization lead to the formation of the 2H-1-benzopyran-2-one core. The choice of the active methylene compound can be varied to introduce different substituents at the 3-position of the coumarin ring.

Reformatsky Reactions in Coumarin Synthesis

The Reformatsky reaction provides another avenue for the synthesis of the coumarin scaffold, particularly for the preparation of 3,4-disubstituted coumarins. This reaction involves the treatment of a carbonyl compound, such as a salicylaldehyde, with an α-haloester in the presence of zinc metal. The organozinc intermediate, known as a Reformatsky enolate, adds to the carbonyl group to form a β-hydroxy ester. Subsequent acid-catalyzed dehydration and lactonization afford the coumarin derivative.

While not as commonly used as the Pechmann or Knoevenagel reactions for simple coumarins, the Reformatsky reaction offers a valuable tool for accessing more complex substitution patterns on the coumarin ring. The reaction conditions and the nature of the α-haloester can be modified to influence the outcome and yield of the synthesis.

Other Classical and Modern Condensation Reactions

Besides the Knoevenagel and Reformatsky reactions, several other named reactions are instrumental in the synthesis of the 2H-1-benzopyran-2-one core. The Pechmann condensation is arguably one of the most common and straightforward methods for preparing coumarins, especially those with a substituent at the 4-position. This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, aluminum chloride, or a solid acid catalyst. The reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration. The use of ethyl acetoacetate (B1235776) as the β-ketoester is a classic approach to introduce a methyl group at the C-4 position. nih.gov

The Perkin reaction , another classical method, involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base like sodium acetate (B1210297). This reaction typically yields coumarin-3-carboxylic acid, which can be subsequently decarboxylated.

Modern variations and new catalytic systems continue to be developed for these classical reactions to improve their efficiency, selectivity, and environmental footprint. These include the use of microwave assistance, ultrasound irradiation, and various solid-supported and reusable catalysts.

Targeted Synthesis of 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one and Directly Related Derivatives

The synthesis of the specifically substituted this compound requires a more tailored approach that ensures the correct placement of both the 3-benzoyl and 4-methyl groups.

Strategies for Introducing the 3-Benzoyl Group to Coumarin Systems

The introduction of a benzoyl group at the C-3 position of the coumarin ring can be achieved through several strategies. One of the most direct methods involves a variation of the Pechmann condensation. Instead of using ethyl acetoacetate, ethyl benzoylacetate can be reacted with a suitable phenol in the presence of an acid catalyst. nih.gov In this case, the benzoyl group is already part of the β-ketoester, and upon condensation and cyclization, it will be positioned at the C-3 of the resulting coumarin.

Another potential strategy involves the Friedel-Crafts acylation of a pre-formed coumarin derivative. However, direct acylation of the coumarin ring at the C-3 position can be challenging due to the electronic nature of the heterocyclic system. The C-3 position is part of an α,β-unsaturated lactone system, which deactivates it towards electrophilic attack. Therefore, this approach often requires specific activating groups or multi-step sequences. For instance, a 4-hydroxycoumarin (B602359) can be acylated at the C-3 position under certain conditions, but this would necessitate a subsequent removal of the hydroxyl group to obtain the target structure.

A plausible multi-step approach could involve the synthesis of a 4-methylcoumarin-3-carboxylic acid, which can then be converted to the corresponding acid chloride. A subsequent Friedel-Crafts reaction of this acid chloride with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride could potentially yield the desired 3-benzoyl-4-methylcoumarin.

| Method | Starting Materials | Key Reagents/Catalysts | Outcome |

| Pechmann Condensation | Phenol, Ethyl benzoylacetate | Acid catalyst (e.g., H₂SO₄, AlCl₃) | Direct formation of 3-benzoyl-4-substituted coumarin |

| Friedel-Crafts Acylation (from acid chloride) | 4-Methylcoumarin-3-carbonyl chloride, Benzene | Lewis acid (e.g., AlCl₃) | Formation of the 3-benzoyl group |

Approaches for Introducing the 4-Methyl Substituent

The introduction of the 4-methyl substituent is most commonly and efficiently achieved through the Pechmann condensation using a phenol and ethyl acetoacetate . The methyl group of the ethyl acetoacetate ultimately becomes the C-4 methyl group of the coumarin product. The choice of phenol determines the substitution pattern on the benzene ring of the coumarin. For the synthesis of the parent 4-methylcoumarin (B1582148), phenol itself is used. For substituted 4-methylcoumarins, the corresponding substituted phenol is the starting material.

The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid, although a variety of other acidic catalysts, including solid acids and Lewis acids, have been shown to be effective, often under milder conditions. nih.gov

| Reaction | Reactants | Catalyst | Product Feature |

| Pechmann Condensation | Phenol + Ethyl acetoacetate | Acid (e.g., H₂SO₄) | 4-methyl group incorporation |

By combining these strategies, a logical synthetic route to this compound would involve the Pechmann condensation of a suitable phenol with ethyl benzoylacetate. This one-pot reaction would simultaneously construct the coumarin core and introduce both the 3-benzoyl and 4-methyl substituents in the desired positions.

Synthesis of 3-Benzoyl-4-methyl-2-oxo-2H-chromen-7-yl Acetate and Similar Analogues

The specific analogue, 3-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, has been synthesized and characterized. Its molecular structure features a coumarin core with a benzoyl group at the C3 position, a methyl group at C4, and an acetate substituent at C7. The dihedral angle between the nearly planar coumarin ring system and the benzoyl group is approximately 81.91°. iucr.orgresearchgate.net In the crystal structure, weak C—H⋯O interactions are observed, linking the molecules into a three-dimensional network. iucr.orgresearchgate.net

The synthesis of this compound and its analogues often involves the functionalization of a pre-existing coumarin scaffold. A general and effective method for creating similar analogues with acyloxy groups at the 7-position is through the O-acylation of the corresponding 7-hydroxycoumarin. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) was achieved in high yield by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using triethylamine (B128534) as a base. mdpi.com This straightforward approach can be adapted to produce a variety of 7-acyloxy derivatives by selecting the appropriate acyl chloride.

Table 1: Spectroscopic Data for 3-Benzoyl-4-methyl-2-oxo-2H-chromen-7-yl Acetate iucr.org

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ: 7.91 (dd, 2H), 7.71 (d, 1H), 7.61 (td, 1H), 7.47 (t, 2H), 7.18 (d, 1H), 7.14 (dd, 1H), 2.35 (s, 3H), 2.33 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ: 192.9 (C=O), 168.6, 158.4 (C=O), 153.7, 153.6, 149.7, 136.0, 134.3 (CH), 129.3 (CH), 129.0 (CH), 126.2 (CH), 125.3, 118.7 (CH), 117.4, 110.5 (CH), 21.1 (CH₃), 16.0 (CH₃) |

| IR (KBr) | ν (cm⁻¹): 3066, 2925, 1768, 1720, 1670, 1614, 1450, 1186 |

| HRMS (ESI) | m/z 323.0916 [M + H]⁺ (calculated for C₁₉H₁₅O₅⁺ 323.0914) |

Advanced and Catalytic Synthetic Approaches for 2H-1-Benzopyran-2-one Derivatives

Modern synthetic chemistry has seen a shift towards more advanced and catalytic methods to overcome the limitations of traditional syntheses, such as harsh conditions and limited functional group tolerance. colab.wsthieme-connect.de These approaches prioritize efficiency, atom economy, and environmental sustainability.

Biocatalytic Approaches (e.g., Protease-Catalyzed Domino Reactions)

Biocatalysis has emerged as a powerful tool for green synthesis, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. researchgate.netmdpi.com A notable example is the synthesis of 2H-1-benzopyran-2-one derivatives using an alkaline protease from Bacillus licheniformis (BLAP). researchgate.netrsc.org This enzyme catalyzes a domino Knoevenagel condensation/intramolecular transesterification reaction between various salicylaldehydes and 1,3-dicarbonyl compounds. researchgate.net

This biocatalytic method provides an alternative route to coumarin synthesis, with the enzyme's chemoselectivity being controllable by adjusting reaction parameters such as solvent, water content, and temperature. researchgate.netrsc.org This allows for selective synthesis between the desired Knoevenagel/intramolecular transesterification pathway and a competing Knoevenagel/intramolecular hemiketalization reaction. researchgate.netrsc.org The use of enzymes in continuous flow microreactors is also being explored to enhance reaction efficiency. mdpi.com

Table 2: Examples of BLAP-Catalyzed Synthesis of 2H-1-Benzopyran-2-one Derivatives researchgate.net

| Salicylaldehyde Derivative | 1,3-Dicarbonyl Compound | Yield (%) |

|---|---|---|

| Salicylaldehyde | Diethyl malonate | 75 |

| 5-Bromosalicylaldehyde | Diethyl malonate | 70 |

| 3-Methoxysalicylaldehyde | Diethyl malonate | 72 |

Metal-Catalyzed C-H Activation and Annulation Strategies for Fused Systems

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of C-H bonds to construct complex molecular architectures. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of coumarins and their fused derivatives.

One approach involves the palladium-catalyzed oxidative carbonylation of 2-arylphenols. researchgate.net This reaction proceeds through C-H bond activation and subsequent C-C/C-O bond formation under mild, acid-free conditions to afford benzopyranone derivatives in good yields. researchgate.net

Furthermore, ruthenium(II)-catalyzed C-H activation and annulation cascades have been developed to construct highly complex, fused coumarin systems. rsc.org This strategy can involve two successive C-H bond activation and [4+2] annulation events in a one-pot operation, leading to the formation of intricate pentacyclic coumarin-fused scaffolds. rsc.org Such annulation strategies are pivotal for creating coumarin-fused nitrogenous heterocycles, which are of significant interest for their potential applications. colab.wsthieme-connect.de

Table 3: Overview of Metal-Catalyzed C-H Activation Strategies for Coumarin Systems

| Catalyst System | Strategy | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / CO | Oxidative Carbonylation | 2-Arylphenols | Benzopyranones | researchgate.net |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | C-H Activation/Annulation Cascade | Coumarins, Alkynes | Fused Pyridin-2-ones | rsc.org |

Microwave-Assisted Synthesis in Coumarin Chemistry

Microwave-assisted synthesis is a key technology in green chemistry, significantly accelerating reaction rates, increasing yields, and improving product purity compared to conventional heating methods. benthamdirect.comnih.gov This technique has been widely applied to the synthesis of coumarin derivatives through various classical reactions. benthamdirect.comeurekaselect.com

The Pechmann condensation, a cornerstone of coumarin synthesis, is particularly amenable to microwave irradiation. nih.govrasayanjournal.co.in For example, the reaction of phenols with ethyl acetoacetate, catalyzed by FeF₃ under solvent-free microwave conditions, produces coumarin derivatives in high yields with dramatically reduced reaction times. nih.gov Similarly, various Lewis acids have been shown to effectively catalyze the microwave-assisted Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin. rasayanjournal.co.in Other classic reactions, including the Knoevenagel condensation, Perkin condensation, and Vilsmeier-Haack reaction, have also been successfully adapted to microwave heating, making it an invaluable tool for the rapid synthesis of coumarin libraries. benthamdirect.comeurekaselect.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation nih.govrasayanjournal.co.in

| Phenol | Catalyst | Method | Time | Yield (%) |

|---|---|---|---|---|

| Phenol | FeF₃ | Conventional | 60 min | 26 |

| Phenol | FeF₃ | Microwave (450W) | 2.5 min | 92 |

| Resorcinol | FeF₃ | Microwave (450W) | 1.5 min | 95 |

Advanced Spectroscopic and Computational Analysis of 3 Benzoyl 4 Methyl 2h 1 Benzopyran 2 One

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to fully characterize 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one.

One-Dimensional (1D) NMR Spectral Characterization (¹H and ¹³C NMR)

The ¹H NMR spectrum of 4-methylcoumarin (B1582148) derivatives typically shows characteristic chemical shifts. The proton at the 3-position (3-H) resonates in the range of δ 5.99-6.92 ppm. The methyl protons at the 4-position appear at δ 2.15-2.46 ppm, and the protons of the benzenoid part of the molecule are observed between δ 6.57-7.65 ppm. For benzoylated coumarins, the protons of the benzoxy group attached to the aromatic ring show resonance peaks in the range of δ 7.35-8.12 ppm.

The ¹³C NMR spectra of 4-methylcoumarins display characteristic peaks for the different carbon atoms. The C-2 carbon typically resonates at δ 161.39-162.76 ppm, C-3 at δ 111.24-115.54 ppm, and C-4 at δ 152.23-154.62 ppm. The chemical shifts for the aromatic carbons can vary widely due to the influence of different substituents. The carbonyl carbon of a benzoxy group typically appears at δ 166.04-167.17 ppm, while the phenyl group carbons resonate between δ 129.12-133.72 ppm.

For a closely related compound, 3-acetyl-8-amino-6,7-dihydroxy coumarin (B35378), the infrared spectrum showed absorption bands for OH, NH, and C=O groups at 3461, 3380, 3250, 1674, and 1729 cm⁻¹ respectively.

Table 1: Representative ¹H NMR Chemical Shifts for a 4-Methylcoumarin Derivative

| Proton | Chemical Shift (δ ppm) |

| Aromatic-H | 7.21 - 8.06 |

| 3-H | 6.04 |

| 4-CH₃ | 2.42 |

Data is for a representative 4-methylcoumarin derivative and may not be exact for this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for a 4-Methylcoumarin Derivative

| Carbon | Chemical Shift (δ ppm) |

| Benzoyl C=O | 167.17 |

| C-2 | 162.33 |

| C-4 | 152.99 |

| C-8a | 151.93 |

| C-7 | 149.75 |

| Aromatic-C | 113.49 - 133.63 |

| C-3 | 117.55 |

| C-4a | 120.65 |

| 4-CH₃ | 21.32 |

Data is for a representative 4-methylcoumarin derivative and may not be exact for this compound.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, COSY) for Proton and Carbon Assignments

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectra of 4-methylcoumarin esters show characteristic absorption bands for the stretching of the ester group around 1720 cm⁻¹ and for the stretching of the lactone C=O group in the range of 1680-1700 cm⁻¹. For a series of 3-acyl-4-hydroxycoumarins, the appearance of new vibration bands in the IR spectrum confirmed the formation of the desired products.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The structures of synthesized 4-methylcoumarins have been supported by their Electron Ionization (EI) mass spectra. These compounds typically show a characteristic molecular ion peak [M]⁺. A common fragmentation pattern for the coumarin structure is the loss of a neutral carbon monoxide molecule ([M - CO]⁺). For instance, the mass spectrum of 4-methyl-2-oxo-2H-hromen-6-il benzoat showed a molecular ion peak at m/z 280.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. While the crystal structure for this compound is not available in the provided results, data for a closely related compound, 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate, offers valuable insights.

Analysis of Molecular Conformation, Dihedral Angles, and Bond Lengths

In the crystal structure of 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate, the coumarin ring system is nearly planar. The phenyl ring is almost perpendicular to the coumarin moiety, with a dihedral angle of 86.63 (9)°. This perpendicular arrangement is a common feature in benzoyl-substituted coumarins. The crystal structure is stabilized by intermolecular hydrogen bonds.

Table 3: Crystallographic Data for 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate

| Parameter | Value |

| Formula | C₁₇H₁₂O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8912 (15) |

| b (Å) | 9.6768 (11) |

| c (Å) | 20.644 (2) |

| β (°) | 104.275 (2) |

| V (ų) | 2882.9 (5) |

This data is for a related compound and serves as a reference.

Investigation of Intermolecular Interactions

The stability of the crystal lattice of benzopyran compounds is significantly influenced by a variety of non-covalent interactions. In the case of this compound, several key intermolecular forces are expected to play a crucial role in its supramolecular assembly. These interactions include C-H···O interactions and π-π stacking.

π-π Stacking: Aromatic rings, like the benzene (B151609) and benzopyran systems in this molecule, can engage in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent molecules. mdpi.com The stacking can occur in a parallel-displaced or slipped conformation, where the centroids of the rings are offset. mdpi.com The distances between the centroids and the vertical displacement between the rings are key parameters in determining the strength of these interactions. mdpi.com Shorter distances generally indicate stronger π-π interactions. mdpi.com These cooperative forces, along with other weak interactions, dictate the three-dimensional architecture of the molecule in the solid state. researchgate.net

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules. For this compound, theoretical studies offer insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net Calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31+G(d,p) or 6-311G**. nih.govscifiniti.com These methods provide a good balance between accuracy and computational cost for organic molecules.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable state is reached. nih.gov For a molecule like this compound, a key aspect of conformational analysis is determining the torsion angle between the benzoyl group and the coumarin ring system. The optimized geometry provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography if available. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Similar Coumarin Structure (Note: Data is representative of coumarin derivatives as specific experimental data for the title compound is not available in the provided sources.)

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C4-C10 | 1.491 | C10-C11-O12: 121.79 |

| C13-O7 | 1.211 | C8-C13-O7: 120.00 |

| C-H (Aromatic) | ~1.08 | C-C-C (Aromatic): ~120.0 |

Data adapted from studies on similar coumarin derivatives. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govscirp.org

A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com This energy gap also corresponds to the energy required for the lowest electronic transition, which can be correlated with experimental UV-Visible spectra calculated using Time-Dependent DFT (TD-DFT). nih.gov

Table 2: Frontier Molecular Orbital Properties for a Representative Molecule

| Parameter | Energy (eV) |

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Values are illustrative, based on similar heterocyclic compounds. irjweb.comscirp.org

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. scifiniti.com By simulating the vibrational modes, a detailed assignment of the experimental spectral bands can be achieved. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. mdpi.com The Potential Energy Distribution (PED) analysis is used to characterize the nature of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, etc.). nih.gov

Table 3: Tentative Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) |

| C=O Stretching (Lactone) | 1720 - 1740 |

| C=O Stretching (Benzoyl) | 1660 - 1680 |

| C=C Stretching (Aromatic) | 1580 - 1610 |

| C-O-C Stretching | 1050 - 1250 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecular surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the most negative regions are expected around the carbonyl oxygen atoms, making them the primary sites for electrophilic interaction. The hydrogen atoms would exhibit the most positive potential. nih.gov

Fukui Functions: While MEP provides a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on the change in electron density when an electron is added to or removed from the system. researchgate.net These functions help identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.net A higher value of the Fukui function at a specific atomic site indicates a higher reactivity at that position. researchgate.net This analysis provides a more refined prediction of regioselectivity in chemical reactions than MEP alone.

Molecular Docking Studies for Ligand-Target Interactions (e.g., with Enzymes, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level. nih.gov While specific molecular docking studies for this compound are not extensively detailed in the available literature, comprehensive computational analyses have been performed on structurally analogous compounds, particularly 3-benzoylcoumarins and other coumarin derivatives. These studies provide significant insights into the potential ligand-target interactions of this class of compounds with various biological targets, including enzymes and DNA.

Research on coumarin derivatives has explored their potential as inhibitors for a range of enzymes implicated in various diseases. For instance, docking experiments have been conducted on 3-benzoylcoumarins and 3-phenylcoumarins as potential inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes linked to neurodegenerative diseases. researchgate.net Similarly, various coumarin hybrids have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.gov The versatility of the coumarin scaffold has also led to its investigation as an inhibitor for targets like cyclin-dependent kinase 2 (CDK2) in cancer research and glycogen (B147801) synthase kinase-3β (GSK-3β) for Alzheimer's and diabetes. nih.govresearchgate.net

Beyond enzyme inhibition, the interaction of coumarin derivatives with DNA has been a subject of computational investigation. Molecular modeling studies have been employed to understand how these compounds bind to DNA, with research indicating potential interactions through groove-binding modes. nih.gov Such studies are crucial for developing new chemotherapeutic agents that target DNA. nih.gov The general findings from these analogous compounds suggest that the this compound scaffold has a high potential for forming stable complexes with various biological macromolecules, driven by a combination of specific intermolecular forces.

Prediction of Binding Affinities and Interaction Types (e.g., Hydrogen Bonding, Pi-Stacking)

The prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a primary output of molecular docking simulations. Lower binding energy values typically indicate a more stable ligand-target complex and stronger binding. nih.gov Studies on coumarin derivatives have revealed a wide range of binding affinities depending on the specific substitutions and the target protein. For example, novel 3-phenyl coumarin derivatives have shown excellent docking scores, ranging from -8.21 to -9.56, against targets like Amine Oxidase and Protein Kinase. researchgate.net In another study, benzofuran-1,3,4-oxadiazole derivatives, which share some structural similarities, exhibited strong binding affinities against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, with scores as low as -14.82 kcal/mol. nih.gov

The stability of these ligand-target complexes is governed by various non-covalent interactions. The specific types of interactions predicted for coumarin derivatives through computational studies include:

Hydrogen Bonding: This is a critical interaction for specificity and affinity. For instance, in the docking of a 3-(3′-bromophenyl)-6-methylcoumarin with the MAO-B active site, the carbonyl group of the coumarin scaffold is positioned to act as a hydrogen-bond acceptor, potentially interacting with donor residues like Cys172 and Tyr326. mdpi.com Similarly, docking simulations of GSK-3β inhibitors have shown polar interactions with key residues such as Lys85 and Ser203. researchgate.net

Pi-Stacking (π-π Interactions): The aromatic rings inherent in the benzopyran core and the benzoyl substituent of this compound are well-suited for π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine within a protein's active site.

DNA Interactions: For coumarin derivatives that bind to DNA, computational models suggest interactions primarily occur in the minor groove. nih.gov These interactions are often stabilized by a combination of hydrogen bonds with nucleotide bases and van der Waals forces. researchgate.net

The following tables summarize representative binding affinities and interaction types for compounds structurally related to this compound, as identified in various molecular docking studies.

Table 1: Predicted Binding Affinities of Analogous Coumarin Derivatives

| Compound Class | Target Enzyme | Predicted Binding Affinity |

|---|---|---|

| 3-Phenyl Coumarin Derivatives | Amine Oxidase, Protein Kinase | Docking Score: -8.21 to -9.56 |

| Coumarin-pyrimidine hybrid | α-amylase | IC50: 102.32 ± 1.15 µM |

| Coumarin-pyrimidine hybrid | α-glucosidase | IC50: 52.16 ± 1.12 µM |

| Benzofuran-1,3,4-oxadiazole | Mtb Pks13 | Binding Affinity: -14.82 kcal/mol |

Table 2: Predicted Interaction Types for Analogous Coumarin Derivatives

| Compound Class | Target | Key Interacting Residues/Components | Interaction Types |

|---|---|---|---|

| 3-Arylcoumarins | MAO-B | Cys172, Tyr326 | Hydrogen Bonding, Hydrophobic |

| Coumarin Derivatives | GSK-3β | Lys85, Ser203 | Polar Interactions (Hydrogen Bonding) |

| Coumarin Derivatives | DNA | DNA Minor Groove | Groove Binding, Hydrogen Bonding |

These computational findings for structurally similar molecules strongly suggest that this compound is a promising scaffold for forming stable and specific interactions with a variety of biological targets, warranting further in silico and in vitro investigation.

In Vitro Biological Activities and Mechanistic Investigations of 3 Benzoyl 4 Methyl 2h 1 Benzopyran 2 One and Its Derivatives

Enzyme Inhibition Studies (e.g., α-Glucosidase, DNA Gyrase, Carbonic Anhydrase)

Derivatives of 3-benzoyl-2H-1-benzopyran-2-one have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions.

α-Glucosidase: A series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and evaluated as non-sugar α-glucosidase inhibitors. nih.gov The majority of these compounds demonstrated significant inhibitory activity, with IC₅₀ values ranging from 0.0645 µM to 26.746 µM. nih.gov The most potent compound in this series was 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one, which exhibited an exceptionally low IC₅₀ value of 0.0645 µM. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Certain benzopyran-2-one derivatives have been designed and evaluated as inhibitors of the DNA gyrase-B subunit. researchgate.net Molecular modeling and docking studies have been employed to predict the interaction and binding of these compounds within the enzyme's active site, suggesting a potential mechanism for their antibacterial effects. researchgate.net

Carbonic Anhydrase: Coumarin (B35378) derivatives are recognized as a distinct class of carbonic anhydrase (CA) inhibitors. nih.govunifi.it Their mechanism involves hydrolysis within the CA active site. unifi.it Studies on various human (h) CA isoforms, including the cytosolic hCA I and II and the transmembrane tumor-associated hCA IX and XII, have shown that coumarin derivatives can act as selective, low-nanomolar inhibitors. unifi.itnih.gov

The inhibitory actions of these compounds are underpinned by specific molecular interactions.

α-Glucosidase Inhibition: Kinetic analysis of potent α-glucosidase inhibitors, such as certain 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives, revealed a mixed type of inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This dual binding capability contributes to their potent inhibitory effect. researchgate.net

DNA Gyrase Inhibition: Molecular docking simulations for benzopyran-2-one derivatives have shown that these molecules can fit into the ATP-binding pocket of the DNA gyrase B subunit. researchgate.net This interaction prevents ATP from binding and being hydrolyzed, which is a crucial step for the enzyme's function in DNA supercoiling, thereby inhibiting bacterial DNA replication. nih.govresearchgate.net

Carbonic Anhydrase Inhibition: The mechanism for coumarins is unique among CA inhibitors. They act as prodrugs that are hydrolyzed by the esterase activity of the CA enzyme itself within the active site. unifi.it This reaction opens the lactone ring of the coumarin to form a 2-hydroxycinnamic acid derivative, which then coordinates to the catalytic zinc ion, blocking the enzyme's normal function. unifi.it X-ray crystallography has confirmed the presence of the hydrolyzed product, trans-2-hydroxy-cinnamic acid, in the active site of CA II. unifi.it

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of 2H-1-benzopyran-2-one have demonstrated a broad spectrum of antimicrobial activities. Synthetic modifications on the coumarin scaffold have yielded compounds with significant antibacterial and antifungal properties. researchgate.net For instance, a series of 3,7-disubstituted 2H-1-benzopyran-2-one derivatives were synthesized and showed promising results against various microbial strains.

Several novel derivatives of benzopyran-2-one have been specifically tested against clinically relevant Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Certain 4-heteroarylamino-3-nitro-2H- researchgate.net-benzopyran-2-one derivatives have shown significant antibacterial activity against S. aureus. asrjetsjournal.org In other studies, coumarin itself (2H-1-Benzopyran-2-one) has been shown to act against both planktonic and biofilm forms of S. aureus, with a minimum inhibitory concentration (MIC) ranging from 256 to 1024 µg/mL. researchgate.net

Escherichia coli : Derivatives such as 4-(4-methyl-3-nitro-2-pyridinylamino)-3-nitro-2H- researchgate.net-benzopyran-2-one have exhibited notable activity against E. coli. asrjetsjournal.org Similarly, 4-(4-aminopyrimidin-2-yl-amino)-3-nitro-2H- researchgate.net-benzopyran-2-one also showed significant efficacy against this Gram-negative bacterium. asrjetsjournal.org

In addition to their effects on human pathogens, derivatives of 3-benzoyl-4-hydroxycoumarin have been investigated as potential fungicides for agricultural use. nih.gov A series of these compounds were evaluated against several important phytopathogenic fungi. Bioassay results indicated that most of the tested compounds exhibited good growth inhibition against all fungi in vitro. nih.gov The efficacy of many of these derivatives was comparable to commercial fungicides like carbendazim (B180503) and chlorothalonil. nih.gov Notably, the compound 3-(2-bromo-4-chlorobenzoyl)-4-hydroxylcoumarin showed optimal growth inhibition against Rhizoctonia cerealis (87.5%) and Botrytis cinerea (82.7%) in vivo at a concentration of 200 µg/mL, highlighting its potential as a lead compound for developing new fungicides. nih.gov

The antimicrobial effects of benzopyran-2-one derivatives are attributed to several mechanisms of action that interfere with essential cellular processes in microorganisms.

Inhibition of DNA Replication: A primary mechanism for the antibacterial activity of some coumarin derivatives is the inhibition of DNA gyrase. researchgate.net As discussed previously, by blocking the ATP-binding site of this essential enzyme, the compounds prevent the necessary supercoiling of DNA, which ultimately halts DNA replication and leads to bacterial cell death. nih.govresearchgate.net

Interference with Cell Wall/Membrane: While not fully elucidated for all derivatives, other proposed mechanisms for antimicrobial agents, in general, include interference with cell wall synthesis or disruption of the plasma membrane's integrity. nih.gov The lipophilic nature of the coumarin scaffold may facilitate interaction with and disruption of the microbial cell membrane.

Antiproliferative and Anti-invasion Activities in In Vitro and Preclinical Models

The coumarin scaffold is a key feature in many compounds investigated for their anticancer properties. nih.govresearchgate.netnih.gov Derivatives of 3-benzoyl-4-methyl-2H-1-benzopyran-2-one have shown significant antiproliferative and anti-invasive effects in various cancer cell line models.

Studies have demonstrated that substitutions at the 3-, 5-, and 8-positions of the coumarin ring can yield compounds with potent cytotoxic activity against breast cancer cells. nih.gov For example, the introduction of a 3-(benzoyl)-amino moiety to an 8-methoxycoumarin (B1348513) scaffold resulted in a compound with an IC₅₀ of 23.38 µM against MCF-7 cells. Further modification with a bromine atom at the 5-position significantly enhanced this antiproliferative activity, lowering the IC₅₀ to 11.36 µM. nih.gov Other coumarin-based benzopyranone derivatives have also shown potent inhibitory activities against A549 (lung) and MCF-7 (breast) cancer cell lines, with potencies comparable to established drugs like tamoxifen (B1202) and raloxifene. researchgate.net

Beyond inhibiting proliferation, certain coumarin derivatives also suppress cancer cell invasion, a critical step in metastasis. A study on 3-halogenophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate derivatives found they could potently inhibit the invasion of HT1080 fibrosarcoma cells. nih.gov The unsubstituted derivative reduced invasion by 50% at a concentration of 1 µM. nih.gov The presence of an acetoxymethyl group at the 6-position and a halogen (chlorine or bromine) at the 'meta' position of the 3-phenyl ring was found to confer an improved anti-invasive effect. nih.gov For instance, one acetoxymethyl derivative achieved 90% inhibition of invasion at 10 µM. nih.gov

Cell Cycle Arrest Induction

Studies specifically detailing the induction of cell cycle arrest by this compound are not extensively available in current literature. However, research on other substituted benzopyran and coumarin derivatives has shown significant effects on cell cycle progression. For instance, certain novel trifluoromethyl benzopyran derivatives have been found to induce G1 cell cycle arrest in human cervical carcinoma cells. nih.gov Similarly, other classes of compounds are known to cause arrest at the G2/M phase. frontiersin.org These findings suggest that the benzopyran-2-one scaffold is a viable backbone for developing agents that can modulate cell cycle, although the specific activity of the 3-benzoyl-4-methyl variant remains to be fully elucidated.

Interference with DNA Replication and Induction of DNA Damage

Direct evidence for this compound interfering with DNA replication or inducing DNA damage has not been prominently reported. However, related coumarin structures have been implicated in DNA interactions. One study identified a different coumarin derivative, 4-Methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one, as an inhibitor of DNA topoisomerase II, an enzyme crucial for altering DNA topology during replication. nih.gov Furocoumarins, another class of coumarin-related compounds, are known to cause DNA damage upon photo-induction, leading to single-strand breaks and base modifications. nih.gov These activities in structurally related molecules highlight potential mechanisms that could be investigated for this compound.

Induction of Programmed Cell Death (Apoptosis, Necrosis)

The specific apoptotic or necrotic-inducing capabilities of this compound are not well-documented. Research into analogous compounds provides some insight into the potential of the benzopyran scaffold. For example, a novel trifluoromethyl benzopyran derivative was shown to induce apoptosis in HeLa cells through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. nih.gov This was evidenced by characteristic nuclear morphological changes, an increased Bax/Bcl-2 ratio, cytochrome c release, and the activation of caspases-3 and -9. nih.gov Another study on benzopyran-4-one-isoxazole hybrids also demonstrated the induction of apoptosis in breast cancer cells. nih.gov

Role of Reactive Oxygen Species (ROS) Generation in Biological Activity

The direct role of reactive oxygen species (ROS) generation in the biological activity of this compound has not been specifically determined. ROS, which includes molecules like superoxide (B77818) anions and hydrogen peroxide, are known to be generated during normal metabolic processes and can be elevated by exogenous agents. nih.govnih.gov Increased ROS levels can lead to oxidative stress, damaging DNA, lipids, and proteins, and ultimately triggering cell cycle arrest or apoptosis. nih.govmdpi.com While many anticancer agents exert their effects through ROS-mediated mechanisms, it is noteworthy that some biologically active benzopyran derivatives have been shown to function without generating ROS. nih.gov Therefore, the involvement of ROS in the activity of this compound requires specific investigation.

Inhibition of Cell Invasion and Migration in In Vitro Assays

While data for this compound is scarce, studies on structurally related 3-substituted coumarin derivatives have demonstrated significant anti-invasive and anti-migratory properties. In a study evaluating a series of synthetic coumarins, two compounds, 3-chlorophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate and 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, were potent inhibitors of cancer cell invasion in a Boyden chamber assay. nih.gov The bromo derivative, in particular, was more potent than the reference matrix metalloproteinase (MMP) inhibitor. nih.gov The study highlighted that substitutions at the 3-position of the coumarin ring are critical for this activity. nih.gov

| Compound | Substitution | Assay | Effect | Source |

| 3-chlorophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | 3-chlorophenyl at C3, acetoxymethyl at C6 | Boyden Chamber (Chemoinvasion & Chemotaxis) | Potent inhibition of both invasion and migration | nih.gov |

| 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | 3-bromophenyl at C3, acetoxymethyl at C6 | Boyden Chamber (Chemoinvasion & Chemotaxis) | Potent inhibition of invasion, low inhibition of migration | nih.gov |

Investigation of Potential Molecular Targets (e.g., Serine Proteases, Tubulin Polymerization)

Investigations into the molecular targets of this compound are limited. However, studies on related compounds provide valuable leads. Research on the anti-invasive 3-chlorophenyl and 3-bromophenyl coumarin derivatives revealed that their mechanism was not associated with the inhibition of several key serine proteases (urokinase, plasmin) or matrix metalloproteases (MMP-2, MMP-9). nih.gov This suggests that these coumarins may act on different, yet-to-be-elucidated targets involved in cell invasion.

Separately, other coumarin derivatives have been identified with different molecular targets. For instance, 4-Methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one was found to be an inhibitor of DNA topoisomerase II. nih.gov Additionally, the broader class of coumarins has been investigated for the inhibition of tubulin polymerization, a mechanism used by many successful anticancer drugs. mdpi.com While some heterocyclic compounds are potent tubulin inhibitors that bind to the colchicine (B1669291) site, specific data for this compound is not yet available. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on Substituted this compound Derivatives

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR can be inferred from studies on related series of compounds.

A study on 3-benzoyl-4-hydroxylcoumarin derivatives, which are structurally very similar to the target compound, evaluated their fungicidal activity. nih.gov The results indicated that the type and position of substituents on the benzoyl ring significantly impacted the biological effect. Specifically, introducing a halogen, such as a bromo or chloro group, onto the benzoyl moiety was found to enhance activity. nih.gov

Research on a broader range of 4-methylcoumarin (B1582148) derivatives as anticancer agents has also yielded important SAR data. nih.gov

Substitution at C3: The nature of the substituent at the C3 position is critical. In a series of 7,8-dihydroxy-4-methylcoumarins, increasing the length of an alkyl chain at the C3 position correlated with higher cytotoxic potency. nih.gov

Substitution at C7 and C8: The presence of dihydroxy groups at the C7 and C8 positions was found to be a key feature for the most effective compounds in one study. nih.gov

Halogenation: The introduction of bromine atoms onto the coumarin scaffold has also been associated with reasonable cytotoxic activities. nih.gov

Furthermore, studies on 3-phenylcoumarins (where the benzoyl group is replaced by a phenyl group) as inhibitors of enzymes like monoamine oxidase B (MAO-B) have shown that substitutions on the 3-phenyl ring with methoxy, hydroxyl, or trifluoromethyl groups can promote inhibitory activity. researchgate.netfrontiersin.org

Collectively, these SAR studies suggest that the biological activity of this compound could potentially be modulated by:

Adding electron-withdrawing or halogen substituents to the benzoyl ring.

Modifying the methyl group at the C4 position.

Introducing hydroxyl or other functional groups onto the benzopyran ring system.

| Compound Series | Key Structural Feature | Impact on Activity | Source |

| 3-Benzoyl-4-hydroxylcoumarins | Halogen substitution on benzoyl ring | Enhanced fungicidal activity | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarins | Long alkyl chain at C3 position | Increased cytotoxic potency | nih.gov |

| 4-Methylcoumarins | Bromine substitution on coumarin ring | Showed reasonable cytotoxic activity | nih.gov |

| 3-Phenylcoumarins | Methoxy/hydroxyl groups on phenyl ring | Promoted MAO-B inhibition | researchgate.net |

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of 3-benzoyl-4-methylcoumarin derivatives is intricately linked to the specific substitution patterns on their aromatic rings. The electronic properties (electron-donating or electron-withdrawing), steric factors, and lipophilicity of the substituents play crucial roles in determining the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Substituents on the Benzoyl Moiety:

Research on the closely related 3-benzoyl-4-hydroxycoumarin derivatives has provided significant insights into how substituents on the benzoyl ring influence biological activity. In a study on their fungicidal properties, it was found that the presence, type, and position of substituents on this ring led to considerable variations in efficacy against various plant pathogenic fungi. nih.gov

Specifically, the introduction of halogen atoms, such as chlorine and bromine, was shown to be particularly effective in enhancing fungicidal activity. The analysis of structure-activity relationships demonstrated that substitutions at the ortho (2-position) and para (4-position) of the benzoyl ring were often more favorable for potency. For instance, the derivative 3-(2-bromo-4-chlorobenzoyl)-4-hydroxylcoumarin displayed optimal growth inhibition against R. cerealis and B. cinerea in vivo, highlighting that a specific combination of substituents is key for high activity. nih.gov This suggests that both the electronic effect of the halogens and their specific spatial arrangement are critical for the interaction with the fungal target.

Table 1: Fungicidal Activity of Selected 3-Benzoyl-4-hydroxycoumarin Derivatives Data synthesized from studies on 3-benzoyl-4-hydroxycoumarin derivatives, which provide insights applicable to the 3-benzoyl-4-methylcoumarin scaffold.

| Compound | Benzoyl Ring Substituents | Target Fungi | Activity (EC50 µg/mL) | Reference |

| III-1 | 2-Chloro | Physalospora piricola | 15.32 | nih.gov |

| III-8 | 4-Chloro | Physalospora piricola | 10.27 | nih.gov |

| III-17 | 2,4-Dichloro | Physalospora piricola | 9.85 | nih.gov |

| III-21 | 2-Bromo, 4-Chloro | Rhizoctonia cerealis | 6.55 | nih.gov |

| III-21 | 2-Bromo, 4-Chloro | Botrytis cinerea | 12.01 | nih.gov |

Substituents on the Coumarin Nucleus:

While the core topic is 3-benzoyl-4-methylcoumarin, SAR studies on other 4-methylcoumarins provide valuable context on how substitutions on the coumarin ring itself affect bioactivity. In an investigation of 4-methylcoumarin derivatives as anticancer agents, modifications at positions other than C3 and C4 were explored. nih.gov The study revealed that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were the most effective subgroup against human cancer cell lines. nih.gov

Furthermore, in the broader class of 3-arylcoumarins, the presence of hydroxyl or acetoxy groups on the coumarin ring, particularly at the C7 and C8 positions, has been shown to enhance cytotoxic activity. nih.gov For example, 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin was identified as a potent agent against liver cancer (HepG2) cells. nih.gov This indicates that substitutions on the benzopyran-2-one ring system, distal to the 3-benzoyl and 4-methyl groups, can significantly modulate biological outcomes. These findings underscore the importance of considering the entire molecular architecture when designing new derivatives for improved potency and selectivity.

Correlation of Computational Predictions with Experimental Biological Activity

In modern drug discovery, computational methods are invaluable for predicting the biological activity of novel compounds and elucidating their mechanisms of action, thereby guiding rational drug design. For 3-arylcoumarin derivatives, including the 3-benzoyl-4-methylcoumarin series, in silico studies such as molecular docking have been effectively used to forecast interactions with protein targets, and these predictions often correlate well with experimental in vitro results. mdpi.comfrontiersin.org

A prominent example is the study of 3-phenylcoumarin (B1362560) derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. frontiersin.org In this research, a series of derivatives were designed and synthesized, and their inhibitory activities were determined experimentally. Subsequently, a docking-based structure-activity relationship analysis was performed to understand the atom-level determinants of MAO-B inhibition. The computational models successfully explained the observed SAR, showing how different substituents on the 3-phenylcoumarin scaffold fit into the enzyme's binding pocket. frontiersin.org The models revealed that specific substitutions could form key hydrogen bonds or hydrophobic interactions with amino acid residues, leading to enhanced inhibitory potency. researchgate.net

Similarly, in silico tools have been used to predict the drug-like pharmacokinetic and toxicological properties of new coumarin derivatives before their synthesis and biological testing. mdpi.com In one study, a series of 3-aryl and 4-(N-aryl)aminocoumarins were first evaluated computationally, and the results indicated favorable profiles for drug candidates. This prompted their experimental evaluation, which led to the identification of a compound with good antiviral activity against the herpes simplex virus (HSV-1). mdpi.com This demonstrates a successful correlation where computational screening guided the discovery of biologically active molecules.

Table 2: Correlation Between In Silico Predictions and In Vitro Activity for 3-Arylcoumarin Derivatives

| Compound Class | Computational Method | Prediction | Experimental Finding | Correlation | Reference |

| 3-Phenylcoumarins | Molecular Docking | Prediction of binding modes and interactions with MAO-B active site. | Measurement of IC50 values for MAO-B inhibition. | Strong correlation; docking explained why certain substituents led to higher potency. | frontiersin.org |

| 3-Aryl-4-(N-aryl) aminocoumarins | In silico ADMET | Prediction of favorable pharmacokinetic and toxicological profiles. | Identification of a derivative with significant antiviral activity against HSV-1. | Positive correlation; in silico screening successfully prioritized compounds for experimental testing. | mdpi.com |

This synergy between computational prediction and experimental validation is crucial for accelerating the development of new this compound derivatives as potential therapeutic agents.

Non Clinical Research Applications of 3 Benzoyl 4 Methyl 2h 1 Benzopyran 2 One and Its Derivatives

Applications as Fluorescent Markers and Chemosensors in Bioorganic Chemistry and Molecular Recognition

The inherent fluorescence of the coumarin (B35378) (2H-1-benzopyran-2-one) core is a key feature exploited in the development of molecular tools for biological research. mdpi.com Derivatives of 3-benzoyl-4-methyl-2H-1-benzopyran-2-one are designed as fluorescent probes and chemosensors for detecting specific analytes and imaging biological structures.

Detailed Research Findings:

Fluorescent Derivatization Reagents: A derivative, 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br), was specifically designed as a highly sensitive fluorescent labeling reagent. It is used for the derivatization of carboxylic acids, enabling their detection in high-performance liquid chromatography (HPLC) with high sensitivity. This allows for the quantitative analysis of fatty acids at femtomole levels.

Chemosensors for Metal Ions: Researchers have synthesized coumarin-based probes that exhibit a "turn-off" fluorescence response upon binding to specific metal ions. For instance, N'-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide, a related derivative, acts as a highly selective and sensitive sensor for Copper (II) ions (Cu²⁺) in aqueous solutions. scirp.org The mechanism is based on intramolecular charge transfer (ICT), and the probe can detect Cu²⁺ at nanomolar concentrations. scirp.org Another benzoyl hydrazine-based probe was developed for the selective detection of Magnesium ions (Mg²⁺) in living cells, operating on a photoinduced electron transfer (PET) mechanism.

Imaging Probes for Biological Structures: In the field of neuroscience, a library of 36 coumarin derivatives was evaluated for their potential as myelin-imaging agents. mdpi.com Myelin, the sheath that insulates nerve fibers, is crucial for proper nervous system function. These fluorescent compounds were assessed for their ability to bind to and illuminate myelin in both central (CNS) and peripheral (PNS) nervous systems, aiding in the study of myelination and demyelinating diseases. mdpi.com

| Probe Type | Target Analyte/Structure | Mechanism | Application |

| Fluorescent Derivatization Reagent | Carboxylic Acids | Covalent Labeling | HPLC Analysis |

| "Turn-Off" Chemosensor | Copper (II) ions (Cu²⁺) | Intramolecular Charge Transfer (ICT) | Environmental Water Sampling |

| "Off-On" Chemosensor | Magnesium (II) ions (Mg²⁺) | Photoinduced Electron Transfer (PET) | Live Cell Imaging |

| Molecular Imaging Probe | Myelin Sheath | Specific Binding | In vitro and in vivo tissue imaging |

Use in Materials Science (e.g., Optical Brighteners, Fluorescent Laser Dyes)

The distinct optical and luminescent properties of the coumarin scaffold make it a valuable component in the design of advanced functional materials. researchgate.net Derivatives are utilized for their ability to absorb UV light and re-emit it in the visible spectrum, a principle that underlies their use as optical brighteners and laser dyes.

Detailed Research Findings:

Optical Brighteners: Certain coumarin derivatives function as optical brighteners, also known as fluorescent whitening agents. obachemical.com These compounds are added to materials like textiles, plastics, and paper to make them appear whiter and brighter. For example, 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one (also known as Optical Brightener SWN or MDAC) is used to whiten wool, silk, and various synthetic fibers. obachemical.comraytopoba.com It works by absorbing ultraviolet radiation and emitting blue light, which counteracts any yellowish tones in the material.

Fluorescent Laser Dyes: The high fluorescence quantum yield of many coumarin derivatives makes them effective as gain media in tunable dye lasers. researchgate.net 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one is a well-known laser dye that emits in the blue-green region of the spectrum. obachemical.com Researchers continuously synthesize novel coumarin derivatives to expand the range of laser emission wavelengths and improve properties like photochemical stability and energy conversion efficiency. scirp.orgresearchgate.net Studies on 3-perfluoroalkylated coumarins, for instance, aim to create dyes with excellent fluorescence emission in both solution and solid states for applications in optoelectronics. rsc.org

| Application | Key Property | Example Compound | Function |

| Optical Brightener | UV absorption, Blue light emission | 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one | Counteracts yellowing in materials |

| Laser Dye | High fluorescence quantum yield | 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one | Acts as a gain medium for light amplification |

Role as Chemical Probes for Investigating Biological Pathways

Beyond simple imaging, derivatives of this compound are engineered as sophisticated chemical probes to investigate and modulate specific biological pathways. Their ability to inhibit enzymes or bind to specific receptors allows for the detailed study of complex cellular processes.

Detailed Research Findings:

Enzyme Inhibition Probes: Various coumarin derivatives have been synthesized to act as inhibitors for specific enzymes, providing tools to study their function and role in disease.

Monoamine Oxidase (MAO) Inhibitors: 3-Benzoylcoumarins have been studied as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B), enzymes critical in the metabolism of neurotransmitters. These inhibitors are valuable probes for research into neurodegenerative conditions like Parkinson's and Alzheimer's diseases.

DNA Topoisomerase II Inhibitors: A derivative, 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one, was identified as an inhibitor of DNA topoisomerase II in the filarial parasite Brugia malayi. This allows researchers to probe the role of this essential enzyme in the parasite's life cycle, potentially revealing new targets for antiparasitic drugs.

Receptor Ligands: Substituted 3,4-dihydro-2H-1-benzopyran derivatives have been developed and evaluated for their affinity at various neurotransmitter receptors, including serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) and dopamine (B1211576) (D₂) receptors. These compounds serve as chemical probes to explore the structure and function of these receptors, which are central to neuropsychopharmacology.

| Probe Target | Example Derivative Class | Biological Pathway Investigated | Research Area |

| Monoamine Oxidase (MAO) | 3-Benzoylcoumarins | Neurotransmitter metabolism | Neurodegenerative Disease |

| DNA Topoisomerase II | 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one | DNA replication and repair in parasites | Parasitology, Drug Discovery |

| Serotonin & Dopamine Receptors | 3-amino-3,4-dihydro-2H-1-benzopyrans | Neurotransmission | Neuropharmacology |

Agrochemical Applications (e.g., Herbicidal and Pesticidal Potential)

The benzopyran-2-one scaffold is present in numerous natural and synthetic compounds with biological activity, making its derivatives promising candidates for the development of new agrochemicals. Research has focused on their potential as both herbicides to control weeds and pesticides to manage insect pests.

Detailed Research Findings:

Herbicidal Potential: A study on substituted 2H-1-benzopyran-2-ones demonstrated their in vitro herbicidal activity against Raphanus sativus L. (radish). Specifically, compounds 4,5,7-trimethyl-2H-1-benzopyran-2-one and a 6-chloro derivative were found to be the most active in inhibiting root and shoot growth, respectively. Furthermore, a patent describes 3-benzoyl-4-hydroxycoumarin derivatives as having good herbicidal activity, noting their structural similarity to triketone herbicides. google.com These compounds are seen as a novel class of herbicides with broad application prospects for weed control. google.com

Pesticidal Potential: The parent compound of the coumarin family, 2H-1-benzopyran-2-one, has shown significant and selective toxicity against the green peach aphid (Myzus persicae), a major agricultural pest. google.com It was found to be highly effective as an aphicide while being safe for non-target species like ladybugs. google.com Research into 4-hydroxy-2H-1-benzopyran-2-one derivatives has also confirmed their insecticidal activity. Additionally, some coumarin derivatives have been investigated for their fungicidal activity against plant pathogens like Rhizoctonia solani and Colletotrichum gloeosporioides.

| Agrochemical Class | Target Organism | Example Compound/Derivative | Observed Effect |

| Herbicide | Raphanus sativus L. (Radish) | 4,5,7-trimethyl-2H-1-benzopyran-2-one | Inhibition of root and shoot growth |

| Herbicide | General Weeds | 3-Benzoyl-4-hydroxycoumarin derivatives | General herbicidal activity google.com |

| Pesticide (Aphicide) | Myzus persicae (Green Peach Aphid) | 2H-1-benzopyran-2-one (Coumarin) | High toxicity to aphids google.com |

| Pesticide (Fungicide) | Rhizoctonia solani | 6-Chloro-4,8-dimethyl-2H-1-benzopyran-2-one | Antifungal activity |

Future Perspectives and Research Directions for 3 Benzoyl 4 Methyl 2h 1 Benzopyran 2 One

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While classical methods for synthesizing coumarins, such as the Pechmann, Perkin, and Knoevenagel reactions, are well-established, future research will increasingly prioritize the development of green and sustainable synthetic strategies for 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one and its analogs. The focus will be on improving reaction efficiency, minimizing waste, and utilizing environmentally benign reagents and conditions.

Key future directions include:

Catalyst Innovation: Exploration of novel catalysts, including nanocatalysts, biocatalysts (enzymes), and metal-organic frameworks (MOFs), to facilitate the synthesis with higher atom economy and selectivity under milder conditions.

Alternative Energy Sources: Increased use of microwave irradiation, ultrasonic energy, and mechanochemistry to accelerate reaction times, improve yields, and reduce the reliance on conventional heating and volatile organic solvents.

Flow Chemistry: The adoption of continuous flow chemistry setups can offer superior control over reaction parameters, leading to better reproducibility, scalability, and safety, which is particularly important for industrial-scale production.

Table 1: Comparison of Synthetic Approaches for Future Development

| Synthesis Strategy | Key Advantages | Research Focus Area |

| Nanocatalysis | High surface area, reusability, mild reaction conditions. | Development of magnetically separable or polymer-supported nanocatalysts. |

| Biocatalysis | High selectivity, biodegradable, operates in aqueous media. | Enzyme screening and engineering for specific coumarin (B35378) synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Solvent-free reaction protocols under microwave irradiation. |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Design of novel convergent synthetic pathways. |

| Flow Chemistry | Enhanced safety and control, easy scalability, high reproducibility. | Optimization of reactor design and reaction conditions for continuous production. |

Advanced Computational Studies for Rational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new bioactive molecules. For this compound, future computational efforts will move towards more predictive and complex models to guide the synthesis of derivatives with tailored properties.

Future research will likely concentrate on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR and 5D/6D-QSAR models to accurately predict the biological activity of novel derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Docking and Dynamics: Employing sophisticated molecular docking simulations to predict the binding modes of derivatives with specific biological targets. Furthermore, molecular dynamics (MD) simulations will provide insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

Pharmacophore Modeling: Generating detailed pharmacophore models to identify the essential structural features required for a specific biological activity. These models will serve as templates for virtual screening of compound libraries to discover new hits.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

Exploration of Undiscovered Biological Mechanisms and Molecular Targets

While various coumarins have been studied for their biological activities, the specific mechanisms of action and molecular targets of this compound are not fully elucidated. Future research must delve deeper into its molecular pharmacology to uncover novel therapeutic applications.

Prospective research areas include:

Target Deconvolution: Using advanced techniques like chemical proteomics, thermal shift assays, and affinity chromatography to identify the direct protein targets of the compound within the cell.

Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB), apoptosis (e.g., caspases), and cell proliferation (e.g., MAP kinase).

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to identify unexpected biological effects and potential new therapeutic indications in various disease models, such as neurodegenerative disorders or metabolic diseases.

Epigenetic Modulation: Exploring the potential for this coumarin derivative to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), which are important targets in cancer therapy.

Integration into Systems Biology and Multi-Omics Research for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, future studies will need to integrate systems-level approaches. By combining genomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how the compound influences cellular networks.

Key future directions are:

Transcriptomics: Using RNA-sequencing to analyze the global changes in gene expression in cells or tissues treated with the compound, revealing which genetic pathways are most affected.

Proteomics: Applying mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular function.

Metabolomics: Analyzing the global metabolic profile to understand how the compound alters cellular metabolism, which can be crucial for its effects in diseases like cancer or diabetes.

Expanding Non-Clinical Applications in Emerging Fields of Materials and Analytical Science

The unique photophysical properties inherent to the coumarin scaffold suggest that this compound and its derivatives have significant potential beyond medicine. Future research should actively explore these non-clinical applications.

Promising areas for future investigation include:

Fluorescent Probes and Sensors: Designing and synthesizing derivatives that can act as selective and sensitive fluorescent probes for detecting specific metal ions, anions, or biologically important molecules. The benzoyl group offers a site for chemical modification to tune the probe's selectivity and photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of derivatives for potential use as emitters or host materials in OLEDs for display and lighting technologies.

Nonlinear Optics: Exploring the potential of optimized derivatives in nonlinear optical (NLO) materials, which have applications in optical data storage, telecommunications, and laser technology.

Photoinitiators: Evaluating the use of these compounds as photoinitiators in polymerization processes, particularly for applications in 3D printing and the curing of coatings and adhesives.

Table 2: Potential Non-Clinical Applications and Key Research Goals

| Application Area | Core Principle | Future Research Goal |

| Fluorescent Sensors | Changes in fluorescence upon binding to an analyte. | Develop derivatives with high quantum yield and selectivity for specific environmental or biological targets. |

| OLED Materials | Emission of light in response to an electric current. | Synthesize compounds with high thermal stability and efficient blue or green emission. |

| Nonlinear Optics | Alteration of light properties upon interaction with the material. | Design molecules with large hyperpolarizability for enhanced NLO response. |

| Photoinitiators | Generation of reactive species upon light absorption to start polymerization. | Create derivatives sensitive to specific wavelengths (e.g., visible light) for advanced manufacturing. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis of benzopyran-2-one derivatives typically involves condensation reactions. For example, 3-aroyl analogs can be synthesized by refluxing 2-carboxybenzaldehyde with brominated ketones (e.g., 2-bromo-1-(4-bromophenyl)-ethanone) in the presence of K₂CO₃ and ethyl methyl ketone for 10–12 hours . Key optimization parameters include:

- Catalyst/base selection : Potassium carbonate is preferred due to its dual role as a base and mild desiccant.

- Solvent choice : Ethyl methyl ketone provides optimal polarity for nucleophilic substitution.

- Reaction time : Extended reflux (≥10 hours) ensures complete cyclization.

Post-reaction workup involves solvent removal, aqueous extraction, and purification via column chromatography.

Basic: How should researchers handle stability and storage of this compound to minimize degradation?

Answer:

Stability data for structurally similar compounds (e.g., 3-benzoyl-4,7-dihydroxy-2H-1-benzopyran-2-one) indicate sensitivity to light, moisture, and elevated temperatures. Recommended practices:

- Storage : 4°C in amber vials under inert gas (e.g., N₂) to prevent oxidation .

- Handling : Avoid dust formation and use localized exhaust ventilation to reduce inhalation risks .

- Decomposition monitoring : Regular HPLC or TLC analysis to detect hydrolytic byproducts (e.g., free benzoyl or hydroxylated derivatives) .

Advanced: What analytical challenges arise in characterizing this compound, and how can they be addressed?

Answer:

Challenges include:

- Lack of physicochemical data : Many benzopyran-2-one derivatives lack reported melting points, log P, or spectral databases. Researchers should prioritize orthogonal techniques:

- Isomer discrimination : Use chiral HPLC or circular dichroism to resolve enantiomers if asymmetric synthesis is attempted .

Advanced: How can conflicting reports on the biological activity of 3-Benzoyl-4-methyl derivatives be systematically investigated?

Answer:

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Impurity profiles : Quantify byproducts (e.g., hydrolyzed benzoyl groups) via LC-MS .

- Isomer-dependent activity : Test separated enantiomers in bioassays (e.g., enzyme inhibition) .

- Assay conditions : Standardize protocols (e.g., pH, solvent/DMSO ratios) to reduce variability .

Reference compounds like genistein (structurally analogous) can serve as positive controls for comparative studies .

Basic: What safety precautions are critical when working with this compound?

Answer:

Based on GHS classifications for related compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particulates exceed OSHA limits .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) to identify electrophilic sites (e.g., C3 benzoyl group) .

- Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic behavior .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products